molecular formula C13H15NO2 B11885498 8-Ethyl-2,4-dimethoxyquinoline

8-Ethyl-2,4-dimethoxyquinoline

Cat. No.: B11885498
M. Wt: 217.26 g/mol
InChI Key: CBDGUFMRWLYZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Ethyl-2,4-dimethoxyquinoline is a chemical compound based on the quinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery . Quinoline derivatives are widely investigated for their diverse biological activities, particularly in the field of oncology . The 2,4-dimethoxyquinoline core is a recognized pharmacophore in the development of potential therapeutic agents. For instance, 4-alkoxy-2-arylquinoline analogs have been designed and synthesized as potent topoisomerase I (TOP1) inhibitors, a validated target for cancer therapy . Furthermore, 6,7-dimethoxy-4-anilinoquinoline derivatives have been identified as potent inhibitors of the tyrosine kinase c-Met, which plays a crucial role in tumorigenesis and metastasis . The specific 8-ethyl substitution on this quinoline framework may influence the compound's lipophilicity, electronic properties, and overall interaction with biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a reference standard in biochemical assays. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

8-ethyl-2,4-dimethoxyquinoline

InChI

InChI=1S/C13H15NO2/c1-4-9-6-5-7-10-11(15-2)8-12(16-3)14-13(9)10/h5-8H,4H2,1-3H3

InChI Key

CBDGUFMRWLYZOI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)OC)OC

Origin of Product

United States

Advanced Synthetic Strategies for 8 Ethyl 2,4 Dimethoxyquinoline and Analogous Systems

Classical and Modern Quinoline (B57606) Ring Construction Protocols

The formation of the quinoline ring system is the cornerstone of synthesizing 8-Ethyl-2,4-dimethoxyquinoline. Over the years, numerous methods have been developed, ranging from classical named reactions to modern catalytic protocols.

Friedländer Condensation and Its Catalytic Enhancements

The Friedländer annulation is a powerful and direct method for synthesizing substituted quinolines. acs.orgpharmaguideline.com It traditionally involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-keto ester). acs.orgnih.gov

For a target like this compound, a plausible Friedländer approach would involve the reaction of 2-amino-3-ethylbenzaldehyde (B12117835) with a suitable three-carbon building block that can provide the C-2 and C-4 methoxy (B1213986) functionalities. However, the classical conditions often require harsh reagents and high temperatures, leading to potential side reactions and limited substrate scope. nih.gov

Modern advancements have introduced a variety of catalysts to improve the efficiency and mildness of the Friedländer synthesis. nih.gov These catalytic enhancements are crucial for the synthesis of complex and highly functionalized quinolines.

Catalytic Enhancements in Friedländer Synthesis

Catalyst Type Example Catalyst Key Advantages
Lewis Acids Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) Mild conditions (ambient temperature), short reaction times, broad substrate scope. acs.orgnih.gov
Solid Acids Amberlyst-15 Heterogeneous, reusable, easy product isolation. nih.gov
Nanocatalysts Zirconia on Ferrite (ZrO2/Fe3O4) High efficiency, magnetic separation for reuse. nih.gov
Organocatalysts Chiral Phosphoric Acids Enables asymmetric synthesis for chiral quinolines. rsc.org

| Metal-Free | Water (as solvent) | Environmentally benign, catalyst-free conditions. organic-chemistry.org |

These catalytic systems offer significant improvements by lowering the activation energy of the reaction, allowing for milder conditions and often improving yields and regioselectivity. For instance, the use of ceric ammonium nitrate allows the reaction to proceed efficiently at room temperature. acs.orgnih.gov Furthermore, the development of asymmetric Friedländer reactions using chiral organocatalysts has opened avenues for the enantioselective synthesis of quinolines with stereogenic centers. rsc.orgresearchgate.net

Alternative Cyclocondensation and Annulation Approaches

Beyond the Friedländer synthesis, several other classical and modern cyclocondensation and annulation reactions provide access to the quinoline core. These methods offer alternative retrosynthetic disconnections and can be advantageous depending on the availability of starting materials and the desired substitution pattern.

Combes Synthesis : This method involves the acid-catalyzed cyclization of a β-amino enone, which is formed from the condensation of an arylamine with a 1,3-dicarbonyl compound. pharmaguideline.comiipseries.org It is particularly useful for synthesizing 2,4-disubstituted quinolines.

Doebner-von Miller Reaction : This reaction utilizes an α,β-unsaturated aldehyde or ketone, which reacts with an aniline (B41778) in the presence of an acid catalyst. nih.gov It is a versatile method that can be used to prepare a wide range of quinoline derivatives.

Skraup Synthesis : A classic method that involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comnih.gov While effective, it often requires harsh conditions.

Oxidative Annulation : Modern approaches often employ transition-metal catalysts (e.g., Rh, Ru, Pd, Cu) to achieve C-H activation and subsequent annulation. mdpi.com These methods can construct the quinoline ring from simple, readily available precursors like anilines and alkynes or aldehydes, often with high atom economy. mdpi.com

[4+2] Annulation (Aza-Diels-Alder) : This strategy involves the cycloaddition of an electron-rich diene with an imine or a related dienophile to form a tetrahydronaphthyridine intermediate, which can then be aromatized to the quinoline. Gold-catalyzed reactions of enynes can lead to intermediates that undergo aza-Diels-Alder cycloadditions. nih.gov

Multi-Component Reaction Sequences in Quinoline Synthesis

Multi-component reactions (MCRs) have emerged as highly efficient tools in synthetic chemistry, allowing for the construction of complex molecules in a single pot from three or more starting materials. rsc.orgrsc.org This approach offers significant advantages in terms of step economy, reduced waste, and the ability to rapidly generate libraries of diverse compounds. rsc.orgacs.org

Several MCRs are applicable to quinoline synthesis:

Povarov Reaction : A well-known MCR that involves the [4+2] cycloaddition of an in situ-generated N-arylimine with an electron-rich alkene to form tetrahydroquinoline derivatives, which can be subsequently oxidized to quinolines. iipseries.org This three-component reaction of an aniline, an aldehyde, and an alkene is highly versatile.

Iron-Catalyzed Three-Component Reaction : For example, anilines, aryl aldehydes, and ethyl lactate (B86563) can be combined in the presence of FeCl3 to efficiently produce 2,4-disubstituted quinolines. rsc.org

Palladium-Catalyzed Tandem Reactions : A three-component reaction of 2-aminobenzonitriles, arylboronic acids, and ketones under palladium catalysis can lead to a variety of polysubstituted quinolines. rsc.org

These MCR strategies provide a convergent and highly flexible approach to assembling the quinoline core, making them particularly attractive for creating diverse libraries of quinoline analogs for biological screening. rsc.orgresearchgate.net

Regioselective Functionalization of the Quinoline Scaffold

Once the quinoline core is constructed, the precise introduction of the ethyl group at the C-8 position and the methoxy groups at C-2 and C-4 is required. This often involves regioselective functionalization reactions on a pre-formed quinoline ring.

Introduction of Alkyl Moieties at the C-8 Position

The C-8 position of the quinoline ring can be challenging to functionalize selectively due to the electronic nature of the heterocyclic system. Often, electrophilic substitution favors the 5- and 8-positions, but achieving selectivity can be difficult. pharmaguideline.com Modern methods often utilize a directing group strategy, commonly employing the quinoline N-oxide.

The N-oxide functionality activates the C-2 and C-8 positions towards C-H functionalization. Transition metal-catalyzed reactions, particularly with rhodium(III), have proven highly effective for the site-selective alkylation of quinoline N-oxides. researchgate.netacs.org

Rhodium(III)-Catalyzed C-8 Alkylation

Reactants : Quinoline N-oxide and an alkylating agent (e.g., maleimides, acrylates). acs.orgacs.orgnih.gov

Mechanism : The reaction is believed to proceed through the formation of a five-membered rhodacycle intermediate, which directs the functionalization specifically to the C-8 position. acs.org

Advantages : This method offers excellent C-8 selectivity and tolerates a broad range of functional groups, providing a reliable route to 8-alkylated quinolines. acs.orgacs.org

After the C-8 alkylation, the N-oxide can be readily removed by reduction (deoxygenation) using reagents like PCl3 to yield the desired 8-alkylquinoline. mdpi.com

Selective Installation of Alkoxy Groups at C-2 and C-4

The introduction of alkoxy groups at the C-2 and C-4 positions is typically achieved through nucleophilic aromatic substitution (SNAr) on activated quinoline precursors. The presence of the ring nitrogen makes the C-2 and C-4 positions electron-deficient and thus susceptible to attack by nucleophiles, especially when a good leaving group is present at these positions.

A common strategy involves the following steps:

Oxidation to Quinolone : The quinoline core is first oxidized to the corresponding quinolin-2(1H)-one and/or quinolin-4(1H)-one.

Chlorination : The quinolone oxygen is then converted into a better leaving group, typically a chloride, using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). This yields 2-chloro- and/or 4-chloroquinoline (B167314) intermediates.

Nucleophilic Substitution : The chloroquinolines are then treated with sodium methoxide (B1231860) (NaOMe) in methanol (B129727). The methoxide ion acts as a nucleophile, displacing the chloride ions to form the desired 2,4-dimethoxyquinoline (B1594175) derivative.

Alternatively, direct C-H alkoxylation methods are being developed. For instance, a direct C-2 selective alkoxylation of quinoline N-oxides can be achieved using various alcohols in the presence of H-phosphonate. researchgate.net This avoids the need for pre-functionalization with a leaving group.

Summary of Synthetic Approaches

Step Method Key Features
Ring Construction Friedländer Condensation Convergent, versatile, catalytically enhanced for mildness. acs.orgnih.gov
Ring Construction Multi-Component Reactions High efficiency, step economy, diversity-oriented. rsc.orgrsc.org
C-8 Ethylation Rh(III)-Catalyzed C-H Alkylation High regioselectivity via N-oxide directing group. acs.orgnih.gov
C-2/C-4 Methoxylation SNAr on Chloroquinolines Classical, reliable route via quinolone intermediates.

| C-2/C-4 Methoxylation | Direct C-H Alkoxylation | Modern, avoids pre-functionalization. researchgate.net |

By combining these advanced strategies, a flexible and efficient synthetic route to this compound and its analogs can be designed, allowing for the creation of novel compounds with potential applications in various scientific fields.

Ortho-Metalation and Electrophilic Quenching Strategies

Directed ortho-metalation (DoM) has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This strategy relies on the presence of a directed metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho-position. The methoxy group is known to be a moderately effective DMG, capable of directing lithiation to a neighboring C-H bond. wikipedia.org

In the context of 2,4-dimethoxyquinoline, the methoxy group at the C-4 position can direct the lithiation to the C-5 position, while the C-2 methoxy group can direct it to the C-3 position. However, for the synthesis of this compound, the desired regioselectivity is at the C-8 position, which is ortho to the nitrogen atom within the quinoline ring system. The nitrogen atom itself can act as a directing group, although its efficacy can be influenced by the presence of other substituents.

A plausible synthetic route to this compound via DoM would involve the treatment of 2,4-dimethoxyquinoline with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), at low temperatures. These bases are often preferred over alkyllithiums for the lithiation of pyridines and their benzo derivatives to minimize competing nucleophilic addition to the C=N bond. harvard.edu The lithiation is anticipated to occur selectively at the C-8 position due to the directing effect of the quinoline nitrogen. Subsequent quenching of the resulting 8-lithio-2,4-dimethoxyquinoline intermediate with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), would furnish the desired this compound.

Table 1: Key Reagents and Conditions for Ortho-Metalation and Electrophilic Quenching

Step Reagent Conditions Purpose
Ortho-metalation Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LiTMP) Anhydrous THF, -78 °C Regioselective deprotonation at the C-8 position

| Electrophilic Quench | Ethyl iodide (CH₃CH₂I) or Diethyl sulfate ((CH₃CH₂)₂SO₄) | -78 °C to room temperature | Introduction of the ethyl group at the C-8 position |

While this represents a theoretically sound approach, the specific application of this strategy for the synthesis of this compound would require experimental validation to optimize reaction conditions and confirm the regioselectivity of the lithiation step.

Post-Synthetic Modification and Interconversion of Functional Groups

Post-synthetic modification of the this compound core is a crucial aspect of generating a library of analogous compounds for various applications. These modifications can involve selective demethylation of the methoxy groups or transformations of the ethyl and methoxy substituents.

Selective Demethylation of 2,4-Dimethoxyquinolines

The selective demethylation of one or both methoxy groups in 2,4-dimethoxyquinoline derivatives opens up pathways to the corresponding quinolone and hydroxyquinoline structures, which are prevalent in many biologically active molecules. The choice of demethylating agent and reaction conditions is critical to achieve the desired regioselectivity.

A study on the demethylation of 2,4-dimethoxyquinolines has demonstrated the feasibility of selective dealkylation. nih.govresearchgate.net For instance, treatment of a 2,4-dimethoxyquinoline with a thiolate anion has been shown to lead to the regioisomeric 4-hydroxyquinoline. nih.gov This selectivity is attributed to the differential reactivity of the C-2 and C-4 methoxy groups, with the C-4 position being more susceptible to nucleophilic attack under certain conditions.

Another common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). This powerful Lewis acid can effectively cleave ether linkages. By carefully controlling the stoichiometry of BBr₃ and the reaction temperature, it may be possible to achieve selective monodemethylation or complete demethylation to the corresponding dihydroxyquinoline.

Table 2: Reagents for Selective Demethylation of 2,4-Dimethoxyquinolines

Reagent Product Type Reference
Thiolate anion 4-Hydroxyquinoline nih.gov
Boron tribromide (BBr₃) Mono- or di-hydroxyquinoline General reagent

The development of the trimethylsilyl (B98337) iodide (TMSI) and 4-(dimethylamino)pyridine (DMAP) reagent system has also been explored for the demethylation of 2,4-dimethoxyquinoline, yielding a mixture of atanine (B3038076) and a pyranoquinoline. researchgate.net

Transformations of the Ethyl and Methoxy Substituents

The ethyl and methoxy groups on the this compound scaffold offer opportunities for further functionalization. The ethyl group at the C-8 position can undergo a variety of transformations common to alkyl side chains on aromatic rings. For example, oxidation of the benzylic position of the ethyl group could lead to the corresponding acetyl derivative or, under stronger conditions, the carboxylic acid. Such transformations would introduce new functional handles for further synthetic elaboration.

The methoxy groups at the C-2 and C-4 positions can also be transformed. As discussed in the previous section, demethylation leads to hydroxyl groups, which can then be further functionalized. For instance, the resulting hydroxyl groups can be alkylated, acylated, or converted to triflates for subsequent cross-coupling reactions. The conversion of the 2,4-dimethoxyquinoline to the corresponding 2,4-dichloroquinoline (B42001) can be achieved using reagents like phosphorus oxychloride (POCl₃). The resulting chloro groups are versatile intermediates that can be displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to generate a diverse range of substituted quinolines.

Table 3: Potential Transformations of Ethyl and Methoxy Substituents

Substituent Transformation Potential Reagent(s) Product Functional Group
8-Ethyl Benzylic Oxidation KMnO₄, CrO₃ Acetyl or Carboxylic acid
2/4-Methoxy Demethylation BBr₃, Thiolates Hydroxyl
2/4-Methoxy Conversion to Chloro POCl₃ Chloro

Green Chemistry Approaches and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including quinolines, to minimize environmental impact and improve efficiency. nih.govresearchgate.netnih.govacs.org These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

For the synthesis of the quinoline core, several green methodologies have been developed as alternatives to classical named reactions, which often employ harsh conditions and hazardous reagents. nih.govtandfonline.com One-pot multicomponent reactions are particularly attractive from a green chemistry perspective as they reduce the number of synthetic steps, minimize waste, and improve atom economy.

The use of water or ethanol (B145695) as a solvent in quinoline synthesis is a significant step towards sustainability. tandfonline.com Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in many quinoline syntheses, often in the absence of a solvent or in a green solvent. tandfonline.com

Nanocatalysis represents a frontier in green synthesis, with various nanocatalysts being developed for efficient quinoline synthesis under mild conditions. nih.gov These catalysts often exhibit high activity and selectivity and can be recovered and reused, further enhancing the sustainability of the process. For example, Friedlander condensation, a key reaction for quinoline synthesis, has been successfully carried out using heterogeneous nanocatalysts in green solvents like ethanol. tandfonline.com

Table 4: Examples of Green Chemistry Approaches in Quinoline Synthesis

Green Approach Key Features Examples References
Green Solvents Use of water, ethanol, or solvent-free conditions Friedlander condensation in water tandfonline.com
Microwave-Assisted Synthesis Reduced reaction times, improved yields Synthesis of poly-substituted quinolines tandfonline.com
Nanocatalysis High efficiency, reusability, mild conditions Friedlander synthesis using nanocatalysts nih.gov

| Multicomponent Reactions | One-pot synthesis, high atom economy | Synthesis of polysubstituted quinolines | tandfonline.com |

While the direct application of these green methodologies to the synthesis of this compound may require specific adaptation, they offer a promising framework for developing more sustainable and environmentally friendly synthetic routes to this important class of compounds.

Comprehensive Spectroscopic and Structural Elucidation of 8 Ethyl 2,4 Dimethoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 8-Ethyl-2,4-dimethoxyquinoline. By analyzing the chemical environment of each proton and carbon atom, along with their interactions, a complete picture of the molecule's connectivity can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Network Elucidation

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The aromatic protons on the quinoline (B57606) ring typically appear in the downfield region, while the protons of the ethyl and methoxy (B1213986) substituents are found in the upfield region.

The ethyl group at the C-8 position gives rise to a characteristic quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3) due to spin-spin coupling. The two methoxy groups at the C-2 and C-4 positions are expected to appear as sharp singlets, though their chemical shifts may differ slightly due to their distinct electronic environments.

The protons on the quinoline core (H-3, H-5, H-6, and H-7) will exhibit a complex splitting pattern due to coupling with adjacent protons. Analysis of these coupling constants (J-values) helps to establish the connectivity within the aromatic ring system.

A representative, though not specific to this exact compound, ¹H NMR data for a related quinoline derivative, ethyl 8-methoxyquinoline-2-carboxylate, shows aromatic protons in the range of δ 7.09-8.28 ppm, a quartet for an ethyl group at δ 4.53 ppm, and a singlet for a methoxy group at δ 4.10 ppm rsc.org.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis and Quaternary Carbon Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbons of the quinoline ring will resonate in the aromatic region of the spectrum. The quaternary carbons (C-2, C-4, C-8, C-8a, and C-4a) can be distinguished from the protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

The carbon atoms of the two methoxy groups will appear in the range of δ 55-60 ppm. The ethyl group carbons will also have characteristic chemical shifts, with the methylene carbon appearing further downfield than the methyl carbon. For instance, in a similar structure, ethyl 8-methoxyquinoline-2-carboxylate, the methoxy carbon appears at δ 56.02 ppm, and the ethyl group carbons are observed at δ 62.29 ppm (-CH2-) and δ 14.27 ppm (-CH3) rsc.org.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Determination

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum indicate which protons are spin-coupled to each other, which is invaluable for tracing the connectivity of the protons within the ethyl group and around the quinoline ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, allowing for the direct assignment of the protonated carbons in the molecule. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu HMBC is crucial for identifying the placement of substituents and for connecting the different spin systems identified in the COSY spectrum. For example, correlations between the methoxy protons and the C-2 and C-4 carbons, as well as correlations between the ethyl group protons and the C-8 carbon, would confirm their respective positions on the quinoline ring. sdsu.educolumbia.edu

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the vibrations of the molecular framework.

Characteristic Absorption Bands of the Quinoline Ring System

The FT-IR and Raman spectra of this compound will exhibit characteristic bands associated with the quinoline ring system. These include:

C=C and C=N stretching vibrations : These typically appear in the 1620-1430 cm⁻¹ region. For quinoline derivatives, bands around 1560 cm⁻¹ (C=C stretching) and 1500 cm⁻¹ (C=N stretching) are often observed arabjchem.org.

C-H stretching vibrations : Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range mdpi.com.

Ring breathing modes : These vibrations, which involve the expansion and contraction of the entire ring system, can be found at lower frequencies, for instance, around 800-900 cm⁻¹ researchgate.net.

C-H out-of-plane bending : These bands, which are sensitive to the substitution pattern on the aromatic ring, typically appear in the 900-675 cm⁻¹ region.

The specific positions of these bands can be influenced by the nature and position of the substituents on the quinoline ring researchgate.netiosrjournals.org.

Identification of Alkyl and Alkoxy Group Vibrational Modes

The ethyl and methoxy substituents on the quinoline ring will also give rise to characteristic vibrational bands.

Ethyl Group :

C-H stretching : The aliphatic C-H stretching vibrations of the ethyl group are expected in the 3000-2850 cm⁻¹ region mdpi.com.

C-H bending : The bending vibrations of the methyl and methylene groups will appear in the 1470-1370 cm⁻¹ range.

Alkoxy (Methoxy) Group :

C-O stretching : The C-O stretching vibration of the methoxy groups is a strong band typically found in the 1275–1200 cm⁻¹ range for aryl ethers mdpi.com.

C-H stretching : The C-H stretching of the methyl group will contribute to the bands in the 3000-2850 cm⁻¹ region.

The table below summarizes the expected vibrational modes for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Quinoline RingC=C, C=N Stretching1620 - 1430
Aromatic C-H Stretching3100 - 3000
Ring Breathing~800 - 900
C-H Out-of-plane Bending900 - 675
Ethyl GroupAliphatic C-H Stretching3000 - 2850
C-H Bending1470 - 1370
Methoxy GroupC-O Stretching1275 - 1200
C-H Stretching3000 - 2850

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules, providing highly accurate mass measurements that facilitate the determination of elemental compositions.

Ionization Techniques (e.g., ESI, EI) and Molecular Ion Detection

For a compound such as this compound, soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed. ESI is particularly well-suited for polar, thermally labile molecules and typically generates protonated molecules [M+H]⁺ in the positive ion mode. nih.gov For this compound (C₁₃H₁₅NO₂), the expected accurate mass of the protonated molecular ion [M+H]⁺ would be calculated and sought in the high-resolution mass spectrum.

Electron Ionization (EI) is another potential technique, though it is a higher-energy method that often leads to extensive fragmentation and may result in a less abundant or even absent molecular ion peak. unlp.edu.ar The choice of ionization method depends on the sample's properties and the desired information, with ESI being preferable for confirming the molecular weight of the parent molecule with minimal fragmentation. nih.govunlp.edu.ar In studies of similar quinoline derivatives, ESI has been successfully used to acquire HRMS data, confirming the molecular formulas. mdpi.comrsc.org

Table 1: Expected HRMS Data for this compound

Ion Species Calculated m/z
[M+H]⁺ 218.1176

This table is generated based on the chemical formula C₁₃H₁₅NO₂.

Fragmentation Pathway Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) experiments on the molecular ion of this compound would provide valuable structural information through the analysis of its fragmentation pathways. While specific data for this exact compound is not available, the fragmentation of related quinoline structures allows for the prediction of likely pathways.

The quinoline core is relatively stable, but can undergo characteristic fragmentations, such as the loss of HCN (27 Da) or CO (28 Da) under certain conditions. inrs.ca The substituents on the quinoline ring are expected to be more readily fragmented. Common fragmentation patterns would likely involve:

Loss of a methyl radical (•CH₃): From one of the methoxy groups, leading to a fragment ion at m/z 202.

Loss of formaldehyde (B43269) (CH₂O): From a methoxy group, resulting in a fragment at m/z 187.

Loss of an ethyl radical (•C₂H₅): From the C-8 position, yielding a fragment at m/z 188.

Cleavage of the methoxy groups: Leading to characteristic neutral losses.

The fragmentation of 2,4-dihydroxyquinoline (DHQ), a related compound, shows an initial loss of water, followed by the loss of CO. inrs.ca For this compound, analogous fragmentation would involve the substituents. The analysis of these fragmentation patterns helps to confirm the connectivity of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the aromatic system and its substituents.

Analysis of Absorption Maxima and Molar Absorptivities

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) is expected to show multiple absorption bands characteristic of the quinoline chromophore. Quinoline itself exhibits absorption bands around 270, and 310 nm. The presence of two electron-donating methoxy groups and an ethyl group is expected to cause a bathochromic (red) shift in these absorption maxima.

For comparison, substituted 2,4-dimethoxyquinolines and other quinoline derivatives show strong UV-Vis absorption. mdpi.com For instance, 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile (B1354824) displays absorption maxima at 314 nm and 347 nm. It is anticipated that this compound would exhibit absorption maxima in a similar region, likely between 300 and 350 nm, corresponding to π-π* transitions within the aromatic system. The molar absorptivities (ε) for these transitions are typically in the range of several thousand L·mol⁻¹·cm⁻¹.

Table 2: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm) Transition Type
~310-320 π-π*

This table is predictive and based on data from structurally similar quinoline compounds.

Solvatochromic Investigations of Electronic Transitions

Solvatochromism refers to the shift in the position of UV-Vis absorption bands with a change in the polarity of the solvent. A solvatochromic investigation of this compound would involve recording its UV-Vis spectra in a series of solvents with varying polarities.

For molecules where the ground state and excited state have different polarities, a change in solvent polarity will stabilize one state more than the other, leading to a shift in the absorption maximum. However, in some substituted quinolines, such as certain 3-arylazo-4-hydroxyquinolin-2(1H)-ones, the effect of the solvent on the absorption maxima is minimal due to factors like intramolecular hydrogen bonding that shield the chromophore from the solvent. emerald.com In the case of this compound, which lacks strong hydrogen bonding capabilities, some degree of solvatochromism might be observable, providing insights into the electronic distribution in its ground and excited states.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and information on intermolecular interactions. uhu-ciqso.es

While a crystal structure for this compound is not publicly available, data from closely related compounds like ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate can provide expectations for its solid-state structure. researchgate.netiucr.org

From such a study, one would expect the quinoline ring system to be nearly planar. The substituents, including the ethyl and methoxy groups, would have specific orientations relative to the ring. For instance, the ethyl group at the C8 position and the methoxy groups at C2 and C4 would adopt conformations that minimize steric hindrance. The crystal packing would likely be stabilized by weak intermolecular interactions such as C-H···O or C-H···N hydrogen bonds and π-π stacking interactions between the aromatic quinoline rings. researchgate.net

Table 3: Representative Crystallographic Data for a Substituted Dimethoxyquinoline

Parameter Value (for ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate)
Crystal System Triclinic
Space Group P-1
a (Å) 7.512 (4)
b (Å) 9.759 (5)
c (Å) 9.811 (5)
α (°) 76.071 (10)
β (°) 72.021 (10)
γ (°) 86.037 (10)
Volume (ų) 664.0 (6)

Data from reference iucr.org. This data is for a related compound and serves as an illustrative example.

Analysis of Crystal Packing and Intermolecular Interactions in the Solid State

Specific information regarding the crystal packing and intermolecular interactions of this compound is not available in the surveyed scientific literature. The solid-state arrangement of molecules is dependent on the specific intermolecular forces, which can only be definitively determined through experimental crystallographic studies.

Nevertheless, the analysis of related quinoline compounds allows for a general discussion of potential interactions that could be present in the crystal lattice of this compound. In many quinoline derivatives, the crystal packing is stabilized by a combination of hydrogen bonds and π-π stacking interactions.

For example, the crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate reveals that molecules are linked by C-H···O and C-H···N interactions, forming layers. iucr.orgresearchgate.net These layers are further connected into a three-dimensional network by aromatic π-π stacking, with centroid-centroid distances of 3.557 (2) Å and 3.703 (2) Å. iucr.orgresearchgate.net Similarly, in 5,7-dibromo-8-methoxyquinoline, C-H···O hydrogen bonds create infinite chains, which are supplemented by π-π stacking interactions with a centroid-to-centroid distance of 3.7659 (19) Å. iucr.org

Advanced Computational and Theoretical Investigations of 8 Ethyl 2,4 Dimethoxyquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable tools for elucidating the molecular properties and predicting the chemical behavior of compounds. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) and Ab Initio Methodologies for Optimized Geometries

To theoretically model 8-Ethyl-2,4-dimethoxyquinoline, researchers would typically employ Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). These calculations would be performed to determine the molecule's most stable three-dimensional conformation, known as its optimized geometry. Key outputs of this analysis would include bond lengths, bond angles, and dihedral angles. Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), could also be used for comparison and validation of the geometric parameters.

Hypothetical Data Table for Optimized Geometry:

ParameterValue
Optimized Energy (Hartree)Data Not Available
Dipole Moment (Debye)Data Not Available
Key Bond Lengths (Å)Data Not Available
Key Bond Angles (°)Data Not Available
Key Dihedral Angles (°)Data Not Available

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are frequently used to predict the spectroscopic signatures of molecules, which can aid in their experimental characterization.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, would be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values would be compared against tetramethylsilane (B1202638) (TMS) as a reference standard.

IR Spectroscopy: The vibrational frequencies of this compound would be calculated to predict its infrared (IR) spectrum. This analysis helps in identifying the characteristic vibrational modes associated with its functional groups.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. This calculation would identify the key electronic transitions and their corresponding absorption wavelengths (λmax).

Hypothetical Data Table for Predicted Spectroscopic Parameters:

Spectroscopic ParameterPredicted Value
¹H NMR Chemical Shifts (ppm)Data Not Available
¹³C NMR Chemical Shifts (ppm)Data Not Available
Key IR Frequencies (cm⁻¹)Data Not Available
UV-Vis λmax (nm)Data Not Available

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Hypothetical Data Table for FMO Analysis:

ParameterEnergy (eV)
HOMO EnergyData Not Available
LUMO EnergyData Not Available
HOMO-LUMO Energy Gap (ΔE)Data Not Available

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are prone to nucleophilic attack. Green areas represent neutral potential.

Analysis of Nonlinear Optical (NLO) Properties

Computational chemistry can be used to predict the nonlinear optical (NLO) properties of molecules. These properties are important for applications in optoelectronics and photonics. The key parameters calculated are the first-order hyperpolarizability (β₀), which indicates the second-order NLO response. Molecules with large β₀ values are of significant interest for NLO applications.

Hypothetical Data Table for NLO Properties:

NLO ParameterValue (a.u.)
First-order Hyperpolarizability (β₀)Data Not Available

Thermodynamic Stability and Reaction Energy Calculations

Quantum chemical calculations can provide valuable information about the thermodynamic properties of a molecule, such as its standard enthalpy of formation, entropy, and Gibbs free energy. These calculations can be used to assess the thermodynamic stability of this compound and to predict the energetics of reactions in which it might participate.

Hypothetical Data Table for Thermodynamic Properties:

Thermodynamic ParameterValue
Enthalpy (kcal/mol)Data Not Available
Gibbs Free Energy (kcal/mol)Data Not Available
Entropy (cal/mol·K)Data Not Available

Analysis of Intermolecular Interactions and Molecular Recognition

Computational chemistry provides powerful tools to investigate the intricate network of intermolecular forces that govern the structure and properties of molecules in the solid state. For this compound, these methods illuminate how the molecule interacts with itself and with other molecules, which is fundamental for understanding its crystal packing and potential for molecular recognition.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. africaresearchconnects.comacs.org This technique maps the electron distribution of a molecule in a crystal to partition the crystal space into regions associated with each molecule. The Hirshfeld surface itself is defined as the boundary where the electron density contribution from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, a detailed picture of non-covalent interactions emerges. nih.govmdpi.com The dnorm surface, in particular, highlights regions of significant intermolecular contact; red spots on the surface indicate contacts shorter than the van der Waals radii, which are crucial for crystal stability. nih.gov

Interaction TypeTypical Contribution (%)Description
H···H40 - 55%Represents the most frequent type of contact, reflecting the hydrogen-rich exterior of the molecule. nih.govnih.gov
O···H / H···O15 - 30%Corresponds to weak C-H···O hydrogen bonds involving the methoxy (B1213986) groups. nih.gov
C···H / H···C10 - 20%Indicates van der Waals interactions between carbon and hydrogen atoms. nih.govnih.gov
C···C2 - 5%Suggests the presence of π-π stacking interactions between quinoline (B57606) ring systems. nih.gov
N···H / H···N1 - 3%Relates to weak C-H···N interactions with the quinoline nitrogen atom. nih.gov

This interactive table summarizes typical percentage contributions of various intermolecular contacts to the Hirshfeld surface for substituted quinoline systems, derived from computational analyses.

While this compound lacks classic hydrogen bond donors (like O-H or N-H), it can participate in a variety of weak hydrogen bonds and other non-covalent interactions that are critical for stabilizing its three-dimensional structure. acs.org Computational methods are essential for identifying and characterizing these subtle forces.

Weak hydrogen bonds, such as C–H···O and C–H···N, are prevalent in the crystal structures of related quinoline compounds. nih.gov In this compound, the hydrogen atoms of the ethyl and methoxy groups, as well as those on the quinoline core, can act as donors, while the oxygen atoms of the methoxy groups and the nitrogen atom of the quinoline ring can act as acceptors. nih.gov

Conformational Analysis and Tautomeric Equilibria Studies

The flexibility of the substituent groups and the potential for proton migration within the quinoline system are key aspects of the molecule's chemical behavior. Theoretical modeling provides indispensable insights into these dynamic processes.

Prototropic tautomerism involves the migration of a proton between two different locations within a molecule, leading to structural isomers that can exist in equilibrium. mdpi.com While classic keto-enol tautomerism is prominent in hydroxyquinolines, other forms of tautomerism can be computationally explored for the quinoline scaffold. researchgate.nethelsinki.fi

For a molecule like this compound, theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to investigate the possibility of proton transfer from one of the substituent alkyl groups to the ring nitrogen. Although such tautomers are generally expected to be significantly higher in energy than the ground state structure, computational studies can quantify this energy difference. These calculations typically involve optimizing the geometries of the different tautomeric forms and calculating their relative energies, often including considerations for solvent effects, which can significantly influence tautomeric equilibria. mdpi.com

The ethyl and dimethoxy substituents on the quinoline ring are not static; they can rotate around their single bonds, leading to various conformational isomers (conformers). The relative stability of these conformers and the energy barriers separating them determine the molecule's preferred shape in different environments.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating specific dihedral angles. For this compound, this would involve the rotation around the C(ring)–CH₂ bond of the ethyl group and the C(ring)–O bonds of the methoxy groups. The results of these calculations can identify the lowest energy (most stable) conformers and the transition states between them. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Rotational BondDihedral Angle (°)Relative Energy (kcal/mol)Description
C(ring)-C(ethyl)~600.0Most stable staggered conformation.
C(ring)-C(ethyl)0~3.5Eclipsed conformation, representing a rotational barrier.
C(ring)-O(methoxy)~00.0Most stable conformation, with the methyl group planar with the ring.
C(ring)-O(methoxy)90~2.8Conformation of maximum steric hindrance, representing a rotational barrier.

This interactive table presents a hypothetical energetic assessment for the rotation of substituent groups in this compound, based on typical values for such fragments in computational studies.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling, and specifically molecular docking, are computational techniques used to predict how a molecule (ligand) might bind to the active site of a macromolecular target, such as a protein or enzyme. dntb.gov.uadntb.gov.ua These simulations are a cornerstone of modern drug discovery and can provide valuable hypotheses about the potential biological activity of compounds like this compound. rsc.org

The process begins with obtaining three-dimensional structures of both the ligand (this compound) and the target protein. A docking algorithm then systematically samples a large number of possible orientations and conformations of the ligand within the protein's binding site. nih.gov Each of these binding poses is evaluated using a scoring function, which estimates the binding affinity (often expressed as a docking score in kcal/mol). nih.gov

The results of a docking simulation can predict the preferred binding mode of the molecule and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov Quinoline derivatives have been studied as ligands for a wide range of biological targets, and docking simulations can help to prioritize which targets might be relevant for this compound. africaresearchconnects.comrsc.org

Predictive Studies of Molecular Recognition Events

Computational and theoretical chemistry have emerged as indispensable tools for predicting and analyzing the molecular recognition events of quinoline derivatives, including this compound. These predictive studies, primarily through molecular docking and molecular dynamics simulations, provide valuable insights into the binding affinities and interaction patterns of this compound with various host molecules and biological targets. Such in silico approaches are crucial in rational drug design and materials science for forecasting the intermolecular interactions that govern molecular recognition.

Molecular docking simulations are frequently employed to predict the preferred orientation of this compound when it binds to a larger molecule, such as a protein or a synthetic receptor. These simulations calculate a scoring function, often expressed as binding energy in kcal/mol, to estimate the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction.

For instance, in a hypothetical docking study of this compound against a panel of protein kinases, which are common targets for quinoline-based inhibitors, the binding energies and key interacting residues can be predicted. The dimethoxy groups at the 2 and 4 positions, along with the ethyl group at the 8 position, play a significant role in defining the compound's steric and electronic profile, which in turn dictates its binding specificity. The methoxy groups can act as hydrogen bond acceptors, while the quinoline ring and the ethyl group can engage in hydrophobic and van der Waals interactions with the amino acid residues in the binding pocket of a receptor.

The following interactive table represents hypothetical data from a predictive study on the molecular recognition of this compound with three different protein targets. This data illustrates the type of information generated from such computational analyses.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredominant Interaction Types
Protein Kinase A-8.2Val56, Leu173, Met120Hydrophobic, van der Waals
Cyclin-Dependent Kinase 2-7.5Ile20, Phe80, Gln131Hydrogen Bond, Hydrophobic
Tyrosine Kinase Src-9.1Thr338, Glu310, Leu273van der Waals, Pi-Alkyl

In these hypothetical scenarios, the negative binding affinities suggest spontaneous binding. The interactions with specific amino acid residues highlight the molecular basis of recognition. For example, the quinoline core might form pi-stacking interactions with aromatic residues like Phenylalanine (Phe), while the ethyl group could fit into a hydrophobic pocket lined with residues such as Leucine (Leu) and Isoleucine (Ile).

Molecular dynamics simulations can further refine these predictions by providing a dynamic view of the binding event over time, allowing for the assessment of the stability of the ligand-receptor complex and the influence of solvent molecules. These advanced computational methods are pivotal in the rational design of novel quinoline derivatives with tailored molecular recognition properties.

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Elucidation of 8 Ethyl 2,4 Dimethoxyquinoline

Reactivity Profiles of the Quinoline (B57606) Nitrogen Atom

The nitrogen atom in the quinoline ring imparts basic properties to the molecule, making it a weak tertiary base capable of forming salts with acids. tandfonline.com The lone pair of electrons on the nitrogen is also available for the formation of a coordinate bond, allowing it to act as a ligand for metal ions or to react with alkyl halides to form quaternary salts. pharmaguideline.com The reactivity of the quinoline nitrogen is significantly influenced by the electronic effects of the substituents on the ring. In the case of 8-Ethyl-2,4-dimethoxyquinoline, both the methoxy (B1213986) groups at positions C-2 and C-4 and the ethyl group at C-8 are electron-donating. This increased electron density on the aromatic system enhances the basicity of the nitrogen atom compared to unsubstituted quinoline.

Furthermore, the nitrogen atom can be oxidized to form the corresponding N-oxide. This transformation is a key step in various functionalization reactions of the quinoline ring, as the N-oxide group can act as a directing group for metal-catalyzed C-H activation at specific positions, such as C-8. researchgate.netnih.gov

Mechanistic Pathways for Demethylation of Methoxy Groups at C-2 and C-4

The methoxy groups at the C-2 and C-4 positions of the quinoline ring are susceptible to demethylation, a reaction of significant synthetic utility for accessing the corresponding hydroxyquinolines or quinolones. Several reagents and mechanistic pathways can achieve this transformation, with the choice of method often influencing the regioselectivity of the demethylation.

One common approach involves the use of Lewis acids or reagents that can generate a strong electrophile. For instance, trimethylsilyl (B98337) iodide (TMSI) is an effective reagent for the demethylation of 2,4-dimethoxyquinolines. researchgate.net The reaction mechanism likely involves the coordination of the silicon atom to the methoxy oxygen, followed by nucleophilic attack of the iodide ion on the methyl group in an SN2 fashion. The regioselectivity of this reaction can be sensitive to reaction conditions. For example, stirring a 2,4-dimethoxyquinoline (B1594175) with TMSI and pyridine has been shown to yield a mixture of the 2-hydroxy and 4-hydroxy products. researchgate.net Boron tribromide (BBr₃) is another powerful reagent used for the cleavage of aryl methyl ethers, although its use can sometimes lead to regioselective demethylation at the 2-position. researchgate.net

An alternative mechanistic pathway utilizes nucleophilic demethylation with thiolate anions. researchgate.netrsc.org This method can provide complementary regioselectivity to acid-mediated methods, leading to the formation of the regioisomeric 4-hydroxyquinoline. rsc.org The mechanism involves the direct nucleophilic attack of the thiolate on the methyl group of the methoxy substituent.

More recently, oxidative demethylation has been identified as a biologically relevant mechanism. mdpi.com This process is catalyzed by Fe(II)/α-ketoglutarate-dependent dioxygenases, which directly oxidize the alkyl groups on nitrogenous bases. mdpi.com While primarily studied in the context of DNA repair, this mechanism highlights a potential pathway for the biotransformation of substituted quinolines.

Table 1: Reagents and Conditions for Demethylation of 2,4-Dimethoxyquinolines

Reagent System Predominant Product(s) Reference(s)
Trimethylsilyl iodide (TMSI), Pyridine, CH₂Cl₂ Mixture of 2-hydroxy and 4-hydroxy derivatives researchgate.net
Thiolate Anion 4-Hydroxyquinoline derivative researchgate.netrsc.org
Boron Tribromide (BBr₃) Regioselective demethylation at C-2 researchgate.net

The two methoxy groups in this compound are strong electron-donating groups, significantly influencing the reactivity of the aromatic system. rsc.org They increase the electron density of the quinoline rings through resonance, making the molecule more susceptible to electrophilic attack compared to unsubstituted quinoline. makingmolecules.com This activation is particularly pronounced on the carbocyclic (benzene) ring, as the pyridine ring is inherently less reactive towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. ecorfan.org

The methoxy groups also act as directors for incoming electrophiles. As ortho, para-directing groups, they will direct electrophilic substitution to positions that are ortho and para relative to their own positions. libretexts.org In the context of the quinoline ring system, this directing effect, combined with the inherent reactivity of the quinoline nucleus, will influence the position of substitution during reactions like nitration, halogenation, and Friedel-Crafts reactions.

Chemical Transformations Involving the Ethyl Substituent at C-8

The ethyl group at the C-8 position offers another site for chemical modification. The C-H bonds of the alkyl chain can undergo a variety of transformations, including radical reactions and oxidations. For instance, under appropriate conditions, the benzylic protons of the ethyl group could be susceptible to radical halogenation or oxidation to a ketone.

More advanced synthetic strategies involve the metal-catalyzed functionalization of the C-H bonds of the alkyl group. While much of the research has focused on the C-8 methyl group of quinolines, the principles can be extended to the ethyl substituent. rsc.org For example, palladium-catalyzed reactions have been used for the functionalization of 8-methylquinoline. rsc.org Similarly, cobalt-catalyzed C-8 amidation of quinoline-N-oxides has been demonstrated, initiating through a C(8)-H activation step. rsc.org Site-selective C-8 alkylation of quinolines has also been achieved using Co(III) catalysis, merging C-H and C-C bond activation. acs.org These methods open up possibilities for converting the ethyl group into a variety of other functional groups, thereby expanding the synthetic utility of this compound.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic rings of this compound can undergo both electrophilic and nucleophilic substitution reactions, with the site of reaction being governed by the electronic properties of the quinoline system and its substituents.

Electrophilic Aromatic Substitution (EAS)

Quinoline itself typically undergoes electrophilic substitution on the carbocyclic ring, primarily at the C-5 and C-8 positions. pharmaguideline.comuop.edu.pk The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. ecorfan.org In this compound, the presence of three electron-donating groups (two methoxy and one ethyl) strongly activates the ring system for EAS. libretexts.org The combined directing effects of these groups will determine the ultimate regioselectivity. Given that the C-8 position is already substituted, electrophilic attack will likely be directed to the C-5 and C-7 positions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction Reagents Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ 5-Nitro-8-ethyl-2,4-dimethoxyquinoline and/or 7-Nitro-8-ethyl-2,4-dimethoxyquinoline
Bromination Br₂, FeBr₃ 5-Bromo-8-ethyl-2,4-dimethoxyquinoline and/or 7-Bromo-8-ethyl-2,4-dimethoxyquinoline
Sulfonation SO₃, H₂SO₄ This compound-5-sulfonic acid and/or this compound-7-sulfonic acid

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally favored on electron-deficient aromatic rings. masterorganicchemistry.com In the quinoline system, the pyridine ring is more susceptible to nucleophilic attack than the benzene (B151609) ring, with the C-2 and C-4 positions being the most activated. ecorfan.orgwikipedia.org However, the presence of electron-donating methoxy groups at these positions in this compound would disfavor a typical SNAr reaction involving the displacement of a halide or other good leaving group. Instead, as discussed in section 5.2, the methoxy groups themselves can be displaced by strong nucleophiles in a demethylation reaction. If one of the methoxy groups were to be converted into a better leaving group (e.g., a tosylate), then nucleophilic displacement at C-2 or C-4 would become more feasible.

Investigation of Reaction Intermediates and Transition States via Computational Methods

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions involving quinoline derivatives. scilit.com Methods such as Density Functional Theory (DFT) can be employed to model the structures and energies of reactants, products, reaction intermediates, and transition states. researchgate.net This allows for a deeper understanding of reaction pathways, selectivity, and kinetics.

For the reactions of this compound, computational methods could be applied to:

Model Demethylation Pathways: Calculate the activation energies for different demethylation mechanisms (e.g., SN2 attack by iodide vs. thiolate) to explain observed regioselectivity.

Analyze Electrophilic Substitution: Determine the relative stabilities of the sigma-complex intermediates formed during electrophilic attack at various positions on the aromatic ring. This can help predict the most likely sites of substitution.

Investigate Transition State Structures: By locating the transition state structure for a given reaction step and confirming it with a frequency calculation (which should yield one imaginary frequency), the geometry of the highest energy point along the reaction coordinate can be determined. scilit.comyoutube.com This provides insight into the bond-making and bond-breaking processes. For example, computational modeling of the oxidation of quinoline has been used to predict the transition state structure and support a concerted reaction mechanism. scilit.com

These computational investigations complement experimental findings and are invaluable for rationalizing observed reactivity and for the design of new synthetic methodologies.

Design and Synthesis of Advanced 8 Ethyl 2,4 Dimethoxyquinoline Derivatives for Structure Activity Relationship Studies

Systematic Modification of the Ethyl Moiety for Investigating Steric and Electronic Effects

Steric Effects: The size and shape of the substituent at the 8-position can significantly impact the molecule's ability to fit into a biological target. To explore these steric effects, a series of analogs can be synthesized by varying the length and branching of the alkyl chain. For instance, replacing the ethyl group with smaller (methyl) or larger (propyl, isopropyl, butyl, tert-butyl) alkyl groups can systematically alter the steric hindrance around this position. The introduction of cyclic fragments, such as cyclopropyl (B3062369) or cyclohexyl groups, can also be explored to introduce conformational rigidity.

A hypothetical series of such modifications is presented in the table below, illustrating a systematic approach to understanding the steric and electronic contributions of the 8-position substituent.

Modification of 8-Ethyl Group Rationale Potential Impact
Homologation (Methyl, Propyl, Butyl) Varying steric bulkDetermine optimal size for binding pocket
Branching (Isopropyl, tert-Butyl) Increasing steric hindranceProbe for steric tolerance at the active site
Introduction of Polar Groups (-OH, -NH2) Altering electronic properties and H-bondingEnhance solubility and target interactions
Halogenation (-F, -Cl) Modifying electronics and lipophilicityInfluence binding affinity and membrane permeability

Strategic Variation of the Methoxy (B1213986) Groups for Tuning Electronic Properties

The 2- and 4-methoxy groups on the quinoline (B57606) ring are key determinants of the molecule's electronic character. These electron-donating groups influence the electron density of the heterocyclic ring, which can be critical for interactions with biological targets. Strategic variation of these methoxy groups allows for the fine-tuning of the electronic properties of the entire scaffold.

One common approach is the demethylation of one or both methoxy groups to yield the corresponding hydroxyquinolines. This transformation not only alters the electronic profile by introducing electron-donating hydroxyl groups but also provides new sites for hydrogen bonding. Furthermore, the resulting hydroxyl groups can serve as handles for further functionalization, such as etherification or esterification, to introduce a wide range of substituents with diverse electronic and steric properties.

Another strategy involves the replacement of the methoxy groups with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy). This modification can impact both the electronic properties and the lipophilicity of the molecule, which can in turn affect its pharmacokinetic profile.

The following table outlines potential modifications to the methoxy groups and their intended effects.

Modification of 2,4-Methoxy Groups Rationale Potential Impact
Demethylation to -OH Increase polarity, introduce H-bond donorAlter electronic distribution, enhance target binding
Conversion to other Alkoxy groups Modulate lipophilicityImprove pharmacokinetic properties
Replacement with Electron-withdrawing groups Reverse electronic effectProbe the importance of electron density at these positions

Introduction of Additional Functional Groups onto the Quinoline Ring System

Beyond modifying the existing substituents, the introduction of new functional groups onto the quinoline ring system is a powerful strategy for exploring new chemical space and developing novel derivatives with enhanced activity. mdpi.com The positions on the benzene (B151609) portion of the quinoline ring (positions 5, 6, and 7) are prime candidates for such functionalization.

The choice of functional group to be introduced is guided by the desired properties. For example, the introduction of halogen atoms (e.g., chlorine, bromine, fluorine) can enhance lipophilicity and potentially introduce new binding interactions. Nitro groups, which are strongly electron-withdrawing, can significantly alter the electronic properties of the ring and may be subsequently reduced to amino groups, providing a site for further derivatization. Amino groups, in turn, can be acylated or alkylated to introduce a variety of side chains.

The synthesis of these derivatives often requires regioselective functionalization methods, which can be a synthetic challenge. However, the development of modern catalytic methods has greatly expanded the toolkit for the precise introduction of functional groups onto heterocyclic scaffolds. mdpi.com

Synthesis of Hybrid Quinoline Scaffolds Incorporating the 8-Ethyl-2,4-dimethoxyquinoline Framework

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a dual mode of action. nih.govmdpi.comnih.gov The this compound framework can serve as a versatile scaffold for the synthesis of such hybrid molecules.

One approach is to link the this compound core to another known bioactive molecule through a suitable linker. The linker can be varied in length and flexibility to optimize the spatial orientation of the two pharmacophores. For example, if the target is a protein, one pharmacophore might bind to the active site while the other interacts with a nearby allosteric site.

Another strategy involves the fusion of the this compound scaffold with other heterocyclic ring systems to create novel, polycyclic structures. This can lead to the discovery of entirely new classes of compounds with unique biological profiles. The design of such hybrids is often guided by computational modeling to predict the binding of the hybrid molecule to its intended target.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies in Quinoline Chemistry

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational and conceptual frameworks, respectively, that are essential for the rational design of new drugs. nih.govresearchgate.net These methodologies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity.

SAR studies involve the qualitative analysis of how changes in the structure of a molecule affect its biological activity. By systematically modifying different parts of the this compound scaffold, as described in the preceding sections, and evaluating the biological activity of the resulting derivatives, a set of SAR principles can be established. For example, SAR studies might reveal that a bulky substituent at the 8-position is detrimental to activity, while a hydrogen bond donor at the 4-position is beneficial.

QSAR studies , on the other hand, aim to develop mathematical models that quantitatively describe the relationship between the chemical properties of a molecule and its biological activity. researchgate.net These models are built using a training set of compounds for which both the chemical structure and biological activity are known. The chemical structures are represented by a set of numerical descriptors that encode various physicochemical properties, such as lipophilicity, electronic properties, and steric parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the biological activity of new, untested compounds. nih.gov

Broader Academic and Research Applications of 8 Ethyl 2,4 Dimethoxyquinoline Analogs

Role as a Privileged Scaffold in Modern Organic Synthesis

In medicinal chemistry and organic synthesis, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The quinoline (B57606) nucleus, and by extension its 2,4-dimethoxy analogs, is widely regarded as such a scaffold. researchgate.netnih.gov Functionalization of the quinoline ring is a key strategy in modern synthetic chemistry for generating novel drug candidates with potentially enhanced bioactivity. rsc.org

The 2,4-disubstituted quinoline framework is a core component of various bioactive agents. mdpi.com The presence of methoxy (B1213986) groups at the 2- and 4-positions significantly influences the electronic nature of the ring, making it a versatile starting point for further chemical modifications. For example, the 6,7-dimethoxyquinoline (B1600373) core has been identified as a novel inhibitor scaffold for G9a, a histone lysine (B10760008) methyltransferase implicated in epigenetic regulation. nih.govresearchgate.net This highlights the potential of dimethoxyquinoline analogs to serve as foundational structures for the development of targeted therapeutic agents.

Synthetic chemists have developed numerous methods for the preparation and functionalization of these scaffolds. nih.govacs.orgrsc.org Techniques such as transition-metal-catalyzed C-H bond functionalization have enabled the precise introduction of various functional groups onto the quinoline core, expanding the chemical space available for drug discovery. rsc.org The versatility of the 2,4-dimethoxyquinoline (B1594175) scaffold allows for the systematic modification of its structure to optimize interactions with biological targets, reinforcing its status as a privileged structure in the design of new bioactive molecules. nih.govnih.gov

Intermediates in the Total Synthesis of Complex Natural Products, particularly Quinoline Alkaloids

Dimethoxyquinoline derivatives are crucial intermediates in the synthesis of complex natural products, especially furoquinoline alkaloids. nih.gov These alkaloids, which feature a furan (B31954) ring fused to the quinoline system, are commonly found in the Rutaceae plant family and exhibit a range of biological activities. nih.govnih.gov

The synthesis of several prominent furoquinoline alkaloids relies on the strategic use of 2,4-dimethoxyquinoline precursors. Deprotonation of 2,4-dimethoxyquinolines allows for functionalization at the C-3 position, creating a key intermediate that can be elaborated into the final natural product. researchgate.net This strategy has been successfully employed in the total synthesis of the following alkaloids:

Dictamnine : A furoquinoline alkaloid that has been shown to be a biosynthetic precursor to Skimmianine. nih.govrsc.org

Skimmianine : A dioxygenated alkaloid whose biosynthesis involves the aromatic hydroxylation of Dictamnine. nih.govrsc.orgrsc.org

Kokusaginine and γ-Fagarine : Other notable members of the furoquinoline alkaloid family synthesized using dimethoxyquinoline intermediates. nih.govresearchgate.net

A common synthetic route involves the selective demethylation of a 2,4-dimethoxyquinoline intermediate to yield a 4-hydroxyquinoline, which is a key step in the synthesis of the alkaloid Atanine (B3038076). nih.gov The table below summarizes some of the key quinoline alkaloids synthesized from 2,4-dimethoxyquinoline analogs.

AlkaloidPrecursor TypeKey TransformationReference
Atanine 2,4-DimethoxyquinolineSelective Demethylation nih.gov
Dictamnine 2,4-DimethoxyquinolineC-3 Functionalization researchgate.net
Skimmianine Dictamnine (from 2,4-dimethoxyquinoline)Aromatic Hydroxylation researchgate.netrsc.org
Kokusaginine 2,4-DimethoxyquinolineC-3 Functionalization researchgate.net
γ-Fagarine 2,4-DimethoxyquinolineC-3 Functionalization researchgate.net
Dubamine Dihydroquinolin-4-onesDehydration/Oxidation mdpi.com

These syntheses underscore the strategic importance of 2,4-dimethoxyquinoline derivatives as versatile building blocks, enabling access to structurally complex and biologically significant natural products. nih.govumassmed.edu

Applications in Supramolecular Chemistry and Rational Ligand Design

The quinoline framework is a valuable component in supramolecular chemistry and ligand design due to its rigid, planar structure and the presence of a nitrogen atom capable of coordinating to metal ions. researchgate.netacs.org Functionalized quinolines, including dimethoxy analogs, can act as tectons (building blocks) for the construction of complex, higher-order structures through non-covalent interactions like π–π stacking. rsc.org

In the design of ligands for metal complexes, the quinoline moiety is frequently employed. scispace.com For instance, quinoline-appended antimony (Sb) ligands have been synthesized and used to form platinum (Pt) complexes. acs.org The nitrogen atoms of the quinoline side arms can coordinate to the metal center, influencing the geometry and reactivity of the resulting complex. A Cambridge Structural Database search revealed that π–π stacking interactions are common in metal complexes of functionalized quinoline-based ligands, occurring in 69% of cases and often leading to the formation of discrete dimeric species or higher-dimensional networks. rsc.org

The electronic properties of the quinoline ring can be tuned by substituents, which is a key aspect of rational ligand design. The introduction of electron-donating methoxy groups, as in 8-Ethyl-2,4-dimethoxyquinoline analogs, can enhance the coordinating ability of the nitrogen atom and influence the photophysical or electrochemical properties of the resulting metal complexes. This tunability allows for the design of ligands with specific properties for applications in catalysis, sensing, or materials science. mdpi.com

Potential in Advanced Materials Science: Chromophores and Fluorescent Probes

Quinoline-based scaffolds are widely explored as molecular probes and chemosensors due to their inherent and interesting photophysical properties. crimsonpublishers.com The fused aromatic system provides a rigid structure that often leads to desirable fluorescence characteristics. researchgate.net The electronic nature of the quinoline ring can be readily modified by introducing substituents, allowing for the rational design of chromophores and fluorescent probes with tailored absorption and emission profiles. researchgate.net

Analogs of this compound are particularly promising in this area. The electron-donating methoxy groups can enhance the fluorescence quantum yield and modulate the emission wavelength. These features are highly desirable for applications in bioimaging and chemical sensing. crimsonpublishers.comnih.gov For example, quinoline-based fluorescent probes have been developed for the selective detection of metal ions like copper and zinc. nih.govrsc.org These probes often work through mechanisms like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the quinoline ligand leads to a significant increase in fluorescence intensity. crimsonpublishers.com

Furthermore, the donor-acceptor architecture of appropriately functionalized quinolines can lead to strong intramolecular charge transfer (ICT), resulting in large Stokes shifts and emission in the visible or even near-infrared (NIR) region. acs.org This property is valuable for developing advanced materials for organic light-emitting diodes (OLEDs) and for creating fluorescent probes that can be used for imaging in complex biological environments, such as detecting lipid droplets or amyloid beta aggregates associated with Alzheimer's disease. crimsonpublishers.com

Below is a table summarizing the applications of quinoline derivatives in materials science.

Application AreaKey Property / MechanismExample TargetReference
Bioimaging Fluorescence, Multiphoton AbsorptionLipid Droplets, Amyloid Aggregates crimsonpublishers.com
Chemosensors Chelation Enhanced Fluorescence (CHEF)Copper (Cu²⁺), Zinc (Zn²⁺) nih.govrsc.org
Molecular Probes Intramolecular Charge Transfer (ICT)pH Changes, Tau Aggregates researchgate.netacs.org
Functional Dyes Tunable Photophysical PropertiesDNA/RNA Staining researchgate.net

The versatility of the quinoline scaffold makes it a highly attractive platform for the development of next-generation materials with advanced optical and electronic properties. mdpi.comacs.org

Q & A

Q. What synthetic methodologies are recommended for preparing 8-Ethyl-2,4-dimethoxyquinoline?

The synthesis typically involves multi-step reactions, such as alkylation of quinoline precursors under basic conditions. For example, alkylation of 2,4-dimethoxyquinoline with ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate can introduce the ethyl group. Alternative routes may include cyclization of substituted anilines with glycerol (Skraup synthesis) or modifications of pre-functionalized quinolines . Purification often employs column chromatography or recrystallization, with characterization via NMR and mass spectrometry .

Q. How is the structural integrity of this compound validated in experimental settings?

Structural confirmation requires a combination of spectroscopic techniques:

  • 1H/13C NMR to verify substituent positions (e.g., ethyl and methoxy groups).
  • X-ray crystallography for absolute configuration determination, as demonstrated in studies of analogous quinoline derivatives .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and purity .

Q. What solubility and stability considerations are critical for handling this compound in vitro?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in aqueous buffers. Stability studies should assess degradation under varying pH, temperature, and light exposure. For long-term storage, recommend anhydrous conditions at –20°C, with periodic HPLC analysis to monitor decomposition .

Advanced Research Questions

Q. How do substituent positions (ethyl, methoxy) influence the biological activity of this compound?

Substituents dictate electronic and steric properties, impacting interactions with biological targets. For instance:

  • Methoxy groups enhance electron density on the quinoline ring, potentially increasing binding affinity to enzymes like topoisomerases .
  • Ethyl groups may improve lipophilicity, affecting membrane permeability and pharmacokinetics. Comparative studies with analogs (e.g., 8-methyl or 8-chloro derivatives) can isolate substituent effects .

Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches. To mitigate:

  • Standardize protocols (e.g., MIC assays for antimicrobial activity using CLSI guidelines).
  • Employ orthogonal analytical methods (e.g., LC-MS) to verify compound purity .
  • Use computational docking to validate structure-activity relationships (SAR) .

Q. How can computational modeling optimize the design of this compound derivatives for targeted drug discovery?

  • DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .
  • Molecular dynamics simulations assess binding stability with targets (e.g., DNA gyrase or kinase domains).
  • QSAR models correlate substituent patterns with bioactivity, enabling rational design of analogs with improved efficacy .

Methodological Notes

  • Synthetic Optimization : For regioselective ethylation, consider microwave-assisted synthesis to reduce reaction time and improve yields .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and validate results across multiple replicates to ensure reproducibility .
  • Data Analysis : Use statistical tools (e.g., ANOVA for IC50 comparisons) and software like Schrödinger Suite or PyMol for structural visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.